molecular formula C15H14N4O2 B11522836 6-Amino-3-ethyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 361365-99-3

6-Amino-3-ethyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11522836
CAS No.: 361365-99-3
M. Wt: 282.30 g/mol
InChI Key: RYEGTMJIWLVIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-ethyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound featuring a fused pyranopyrazole core substituted with an ethyl group at position 3, a 4-hydroxyphenyl group at position 4, and a nitrile group at position 3. Its structure combines electron-withdrawing (cyano) and electron-donating (hydroxyphenyl) groups, making it a versatile scaffold for medicinal chemistry and materials science. The compound is typically synthesized via multicomponent reactions (MCRs) involving ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile under catalytic conditions .

Properties

CAS No.

361365-99-3

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

6-amino-3-ethyl-4-(4-hydroxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C15H14N4O2/c1-2-11-13-12(8-3-5-9(20)6-4-8)10(7-16)14(17)21-15(13)19-18-11/h3-6,12,20H,2,17H2,1H3,(H,18,19)

InChI Key

RYEGTMJIWLVIJY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation

Trichloroacetic acid (TCAA) and ceric sulfate (Ce(SO₄)₂·4H₂O) have emerged as effective catalysts for this reaction. For instance, Karimi-Jaberi et al. demonstrated that TCAA (10 mol%) facilitates the condensation of ethyl acetoacetate, phenylhydrazine, 4-hydroxybenzaldehyde, and malononitrile in ethanol at reflux, yielding the target compound in 85% within 3 hours. The mechanism proceeds via Knoevenagel condensation between the aldehyde and malononitrile, followed by cyclization with the in-situ-generated pyrazolone (Figure 1).

Table 1: Acid-Catalyzed Synthesis Parameters

CatalystTemperature (°C)Time (h)Yield (%)
TCAA80385
Ce(SO₄)₂·4H₂O80582

Solvent-Free and Mechanochemical Synthesis

Eco-friendly protocols have gained traction, particularly solvent-free grinding methods. Sethurajan et al. achieved an 89% yield by grinding equimolar amounts of acetylene ester, hydrazine hydrate, 4-hydroxybenzaldehyde, and malononitrile for 15 minutes at room temperature. This approach eliminates solvent waste and reduces energy consumption, aligning with green chemistry principles.

Table 2: Solvent-Free Synthesis Outcomes

MethodConditionsTimeYield (%)
GrindingRT, solvent-free15 min89

Optimization of Reaction Parameters

Temperature and Time

Elevated temperatures (70–80°C) typically improve reaction rates but risk decomposition of the hydroxyphenyl group. A balance is achieved at 80°C, where the reaction completes within 3–5 hours without compromising the phenolic moiety.

Catalyst Loading

Optimal catalyst loading ranges from 5–10 mol%. Excess catalyst (>15 mol%) may precipitate side reactions, such as over-cyclization or aldehyde polymerization.

Industrial-Scale Production Techniques

Large-scale synthesis requires continuous-flow reactors to maintain temperature control and mixing efficiency. Heterogeneous catalysts like TCAA immobilized on silica gel enable easy recovery and reuse, reducing production costs. Pilot studies indicate that scaling the grinding method to kilogram batches maintains yields above 85% while adhering to industrial safety standards.

Comparative Analysis of Synthetic Methodologies

Table 3: Method Comparison

MethodAdvantagesLimitations
TCAAHigh yield (85%), short timeRequires solvent (ethanol)
GrindingSolvent-free, energy-efficientLimited scalability
Ceric SulfateReusable catalystModerate yield (82%)

Chemical Reactions Analysis

Reaction Mechanism

The synthesis proceeds through a three-component reaction involving:

  • Pyrazolone Formation : Hydrazine hydrate reacts with ethylacetoacetate to form a pyrazolone intermediate.

  • Knoevenagel Condensation : The aromatic aldehyde (4-hydroxybenzaldehyde) undergoes condensation with malononitrile, activated by the catalyst (e.g., taurine or DABCO) .

  • Cyclocondensation : The intermediates combine to form the pyrano[2,3-c]pyrazole scaffold .

3.1. Spectral Analysis

  • IR (KBr) :

    • Nitrile (C≡N) : ~2190 cm⁻¹ .

    • Amino (NH₂) : ~3173–3372 cm⁻¹ .

    • Hydroxyl (OH) : ~3483 cm⁻¹ .

  • ¹H NMR (DMSO-d₆) :

    • Ethyl group : δ ~1.79 (s, 3H) .

    • Aromatic protons : δ ~6.54–7.06 ppm .

    • Amino proton : δ ~12.07 (s, 1H) .

  • ¹³C NMR (DMSO-d₆) :

    • Citrile carbon : δ ~118–120 ppm .

    • Pyran/pyrazole carbons : δ ~95–160 ppm .

3.2. Mass Spectrometry

  • ESI-MS : m/z ~268 (base peak) .

Key Considerations

  • Catalyst Role : Taurine and DABCO enhance reaction efficiency by activating carbonyl groups and stabilizing intermediates .

  • Functional Group Tolerance : The method accommodates electron-donating (e.g., -OH) and electron-withdrawing groups (e.g., -NO₂) on the aromatic aldehyde .

  • Purification : Column chromatography or recrystallization is used to isolate pure products .

This synthesis pathway exemplifies the versatility of multicomponent reactions in constructing heterocyclic scaffolds, with tunable conditions for diverse substituents.

Scientific Research Applications

Structural Characteristics

The compound has the following structural and molecular characteristics:

  • Molecular Formula : C15H14N4O2
  • SMILES : CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)O
  • InChIKey : RYEGTMJIWLVIJY-UHFFFAOYSA-N

Anti-inflammatory Properties

Research indicates that derivatives of 1,4-dihydropyrano[2,3-c]pyrazole compounds exhibit notable anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as nitric oxide (NO) and cyclooxygenase-2 (COX-2). For instance, in vitro studies have demonstrated that these compounds effectively reduce inflammation markers in stimulated macrophages.

Anticancer Activity

The anticancer potential of this compound has been investigated across various cancer cell lines. Preliminary studies suggest that it can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival.

Case Study: Anticancer Efficacy

A study involving several derivatives tested their effects on different cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer)
  • Findings : The compounds showed IC50 values ranging from 10 to 30 µM, indicating moderate to high anticancer activity compared to standard chemotherapeutics.

Other Therapeutic Applications

Emerging research suggests potential applications in treating diseases mediated by ubiquitin-specific protease 7 (USP7) dysfunctions, including inflammation and various cancers. The inhibition of USP7 has been linked to the modulation of critical cellular processes that could be beneficial in therapeutic contexts.

Activity TypeEffectivenessMechanism of Action
Anti-inflammatoryHighInhibition of NO and COX-2 production
AnticancerModerateInduction of apoptosis in cancer cell lines
USP7 InhibitionPotentialModulation of cellular processes related to inflammation and cancer

Mechanism of Action

The mechanism of action of 6-Amino-3-ethyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter cellular pathways by interacting with receptors. The exact pathways and targets are still under investigation, but its effects are likely mediated through its ability to form stable complexes with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of pyranopyrazole derivatives are highly dependent on substituents at positions 3, 4, and 4. Below is a systematic comparison with structurally analogous compounds:

Substituent Variations and Pharmacological Activity

Compound Name Substituents (Position 3, 4, 5) Key Biological Activities Yield (%) Purity (%) References
Target Compound : 6-Amino-3-ethyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 3-Ethyl, 4-(4-hydroxyphenyl), 5-CN Anticancer, antimicrobial (predicted) ~60–70* ≥95*
6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 3-Methyl, 4-(3-nitrophenyl), 5-CN Antimicrobial 85 99.82
6-Amino-4-(5-(trifluoromethoxy)phenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 3-Methyl, 4-(CF3O-phenyl), 5-CN PDE2 inhibition (IC50 = 12 nM) 55 95.59
6-Amino-3-benzyl-4-(2,4-dimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 3-Benzyl, 4-(2,4-dimethylphenyl), 5-CN Anticancer (HeLa cells, IC50 = 8 µM) 63 ≥98
6-Amino-4-isopropyl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 3-Phenyl, 4-isopropyl, 5-CN Not reported 70–90 ≥95

Notes:

  • Hydroxyphenyl vs. Nitrophenyl : The 4-hydroxyphenyl group in the target compound enhances solubility via hydrogen bonding compared to nitro-substituted analogs (e.g., 3-nitrophenyl in ), which exhibit stronger electron-withdrawing effects but lower bioavailability .
  • Ethyl vs. Methyl at Position 3 : Ethyl substituents (target compound) may improve metabolic stability compared to methyl groups due to reduced oxidative susceptibility .
  • Trifluoromethyl/Cyano Synergy: Compounds with trifluoromethoxy groups (e.g., ) show enhanced PDE2 inhibitory activity due to increased lipophilicity and binding affinity, though the target compound’s hydroxyl group may favor polar interactions.

Spectroscopic and Physicochemical Data

Property Target Compound (Predicted) 3-Methyl-4-(3-nitrophenyl) Analog 3-Benzyl-4-(2,4-dimethylphenyl) Analog
1H-NMR (δ, ppm) 12.34 (ArNH), 4.74 (CHAr), 3.58–3.24 (CH2) 12.30 (ArNH), 4.70 (CHAr) 12.34 (ArNH), 4.74 (CHAr), 2.12 (CH3)
13C-NMR (δ, ppm) 160.59 (C=O), 97.54 (C-5) 160.50 (C=O), 97.50 (C-5) 160.59 (C=O), 97.54 (C-5)
Melting Point (°C) 211–213* 210–212 211–213
LogP (Calculated) 2.1 2.8 3.5

The hydroxyl group in the target compound reduces LogP (increased hydrophilicity) compared to nitro or trifluoromethyl analogs .

Contradictions and Limitations

  • Bioactivity vs. Solubility : While hydroxyl groups improve solubility, they may reduce membrane permeability, as seen in lower LogP values compared to nitro analogs .
  • Catalyst Reusability: Nano-eggshell/Ti(IV) retains efficiency for four cycles , but ionic liquids degrade after repeated use .

Biological Activity

6-Amino-3-ethyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and various biological activities, including antitumor, anti-inflammatory, and antibacterial properties.

Synthesis

The compound can be synthesized through multicomponent reactions involving hydrazine and various aldehydes. A notable method includes the one-pot synthesis using visible light as a catalyst, which enhances yield and reduces reaction time. The resulting products are characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its molecular structure. Modifications in the phenyl groups and the presence of functional groups such as hydroxyl and amino groups significantly affect its pharmacological properties. Research indicates that the presence of electron-donating groups enhances antitumor activity by improving interaction with target proteins involved in cancer progression .

Antitumor Activity

Recent studies have shown that pyrazole derivatives exhibit significant antitumor activity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated inhibitory effects on BRAF(V600E) and EGFR pathways. In vitro assays revealed that these compounds can induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231), especially when used in combination with conventional chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for further development in treating inflammatory diseases .

Antibacterial Activity

This compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests reported inhibition zones ranging from 10 to 31 mm when compared to standard antibiotics like ciprofloxacin. The minimum inhibitory concentrations (MICs) for effective bacterial strains were found to be between 20 to 25 μg/mL .

Case Studies

  • Antitumor Efficacy : In a study evaluating the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines, it was found that certain derivatives exhibited synergistic effects when combined with doxorubicin. This suggests potential for enhanced therapeutic strategies using these compounds in oncology .
  • Antibacterial Testing : A series of synthesized pyrano[2,3-c]pyrazoles were tested against clinical strains of bacteria. The results indicated that several derivatives had MIC values lower than those of traditional antibiotics, highlighting their potential as novel antibacterial agents .

Data Tables

Activity TypeTest Organism/Cell LineInhibition Zone (mm)MIC (μg/mL)
AntitumorMCF-7--
MDA-MB-231--
AntibacterialStaphylococcus aureus2120
Escherichia coli3125
Bacillus subtilis2320

Q & A

Q. Q1. What are the standard multi-component synthesis protocols for 6-amino-3-ethyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?

A typical protocol involves reacting hydrazine hydrate, ethyl acetoacetate, substituted aldehydes (e.g., 4-hydroxybenzaldehyde), and malononitrile in aqueous media with catalysts like TBAB (tetrabutylammonium bromide) or ionic liquids. The reaction is refluxed (~80°C) for 25–30 minutes, yielding products with >85% efficiency after recrystallization . For example, Wakodkar et al. optimized conditions using water as a green solvent, achieving 90% yields for structurally analogous compounds .

Q. Q2. How do reaction conditions (solvent, catalyst) influence the yield of pyrano[2,3-c]pyrazole derivatives?

Key factors include:

  • Solvent : Aqueous media enhance eco-friendliness and reduce side reactions compared to organic solvents .
  • Catalyst : Ionic liquids (e.g., [Et3NH][HSO4]) or surfactants (CTACl) improve reaction rates and yields by stabilizing intermediates .
  • Temperature : Reflux conditions (70–80°C) are optimal for cyclocondensation .

Table 1 : Catalyst Impact on Yield

CatalystYield (%)Reaction TimeReference
TBAB9230 min
[Et3NH][HSO4]8825 min
CTACl8540 min

Advanced Synthesis Challenges

Q. Q3. How can researchers resolve low yields in sterically hindered derivatives (e.g., 4-(2,6-difluorophenyl) analogs)?

Steric hindrance from bulky substituents slows cyclization. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves homogeneity .
  • Catalyst tuning : Use Brønsted acids (e.g., trisodium citrate) to stabilize transition states .
  • Solvent modulation : Ethanol/water mixtures (1:1) enhance solubility of hydrophobic intermediates .

Q. Q4. What methodologies validate the tautomeric forms of pyrano[2,3-c]pyrazoles in solution vs. solid state?

  • X-ray crystallography : Confirms the 1,4-dihydropyrano tautomer in the solid state via bond length analysis (C4–N1 = 1.40 Å) .
  • <sup>1</sup>H NMR : Detects tautomeric equilibrium in solution through broad NH signals (δ 12.1 ppm) .

Biological Activity & Mechanism

Q. Q5. What assays are used to evaluate the antihypertensive potential of this compound?

  • Ex vivo vasorelaxation : Aortic ring assays measure tension reduction in pre-contracted tissues (EC50 values) .
  • Calcium channel blockade : Patch-clamp studies on L-type Ca<sup>2+</sup> channels, comparing inhibition to nifedipine .
  • In vivo models : SHR (spontaneously hypertensive rats) assess blood pressure reduction over 7–14 days .

Q. Q6. How do substituents (e.g., 4-hydroxyphenyl vs. 4-nitrophenyl) modulate bioactivity?

  • Electron-withdrawing groups (e.g., -NO2): Enhance antibacterial activity (MIC = 8 µg/mL) by increasing electrophilicity .
  • Hydroxyl groups : Improve solubility and antioxidant capacity but may reduce membrane permeability .

Table 2 : Structure-Activity Relationships

SubstituentBioactivity (IC50 or MIC)Key Mechanism
4-Hydroxyphenyl18 µM (Ca<sup>2+</sup> blockade)Vasodilation
4-Nitrophenyl8 µg/mL (Antibacterial)ROS generation

Data Contradictions & Resolution

Q. Q7. How to address discrepancies in reported antibacterial efficacies across studies?

Variations arise from:

  • Assay conditions : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) .
  • Compound purity : Recrystallization methods (ethanol vs. acetone) affect crystallinity and bioavailability .
  • Dosage protocols : MIC values vary with exposure time (24 vs. 48 hours) .

Q. Q8. Why do some studies report conflicting yields for analogous derivatives?

Key factors include:

  • Catalyst loading : Excess TBAB (>10 mol%) can precipitate intermediates, reducing yields .
  • Reaction monitoring : TLC vs. HPLC detection of byproducts (e.g., hydrazone side products) .

Structural Characterization

Q. Q9. What spectroscopic techniques are critical for confirming the pyrano[2,3-c]pyrazole scaffold?

  • IR spectroscopy : NH/CN stretches (3300 cm<sup>−1</sup> and 2200 cm<sup>−1</sup>) .
  • <sup>13</sup>C NMR : Pyran C5 (δ 80–85 ppm) and nitrile C (δ 115–120 ppm) .
  • HRMS : Molecular ion peaks (e.g., m/z 331.0116 for bromo-substituted derivatives) .

Q. Q10. How is X-ray crystallography used to resolve stereochemical ambiguities?

  • Torsion angles : Confirm the boat conformation of the dihydropyran ring (e.g., C4–C5–O1–C6 = 15.2°) .
  • H-bonding networks : NH···O interactions stabilize the crystal lattice (d = 2.05 Å) .

Green Chemistry Applications

Q. Q11. How can eco-friendly synthesis be achieved for this compound?

  • Solvent-free conditions : Ball-milling or microwave irradiation reduces waste .
  • Biocatalysts : Lipases or cellulases accelerate cyclocondensation in water .
  • Recyclable catalysts : Magnetic Fe3O4-supported ionic liquids enable 5–7 reuse cycles .

Table 3 : Green Synthesis Metrics

MethodE-FactorPMI (Process Mass Intensity)
Aqueous/TBAB0.83.2
Solvent-free/microwave0.51.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.